Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride

Description

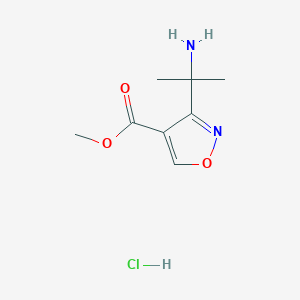

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride (CAS: 1803608-36-7) is a heterocyclic organic compound featuring a 1,2-oxazole ring substituted with a methyl carboxylate group at position 4 and a 2-aminopropan-2-yl group at position 2. Its molecular formula is C₈H₁₂N₂O₃·HCl, with a molecular weight of 200.20 g/mol (anhydrous basis). The compound’s SMILES notation is CC(C)(C1=NOC=C1C(=O)OC)N, and its InChIKey is FGWZYWMASUOKCT-UHFFFAOYSA-N .

Predicted collision cross-section (CCS) data for various adducts have been calculated, including:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.09208 | 138.6 |

| [M+Na]⁺ | 207.07402 | 147.6 |

| [M+NH₄]⁺ | 202.11862 | 144.7 |

| [M-H]⁻ | 183.07752 | 139.0 |

This compound is primarily used in research and development contexts, though specific pharmacological or industrial applications remain undocumented in available literature .

Properties

IUPAC Name |

methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3.ClH/c1-8(2,9)6-5(4-13-10-6)7(11)12-3;/h4H,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBKHCBATDJJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC=C1C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride typically involves the reaction of 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems for monitoring and adjusting reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of 1,2-oxazole derivatives, which are often compared to other heterocyclic compounds (e.g., 1,3-oxazoles, isoxazoles, and thiazoles) due to their structural similarities and overlapping synthetic applications. Key differentiating factors include:

Substituent Effects: The 2-aminopropan-2-yl group introduces steric bulk and a secondary amine, which may enhance solubility in polar solvents compared to simpler alkyl-substituted oxazoles.

Salt Form :

- The hydrochloride salt improves crystallinity and stability compared to free-base analogs, a feature shared with other amine-containing heterocycles like GR 127935 hydrochloride hydrate (CAS: 148642-42-6), which also employs a hydrated hydrochloride salt for enhanced handling .

Physicochemical Properties

A comparative analysis of collision cross-section (CCS) values highlights mobility differences in mass spectrometry:

| Compound (Adduct) | m/z | CCS (Ų) |

|---|---|---|

| Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate ([M+H]⁺) | 185.09208 | 138.6 |

| Methyl 2-amino-3-(4-methoxy-biphenyl-4-yl)propanoate ([M+H]⁺) | 314.13934 | ~165–170 (estimated)* |

*Estimated based on structural similarity to biphenyl-containing compounds .

The smaller CCS of the target compound reflects its compact structure compared to bulkier analogs like biphenyl derivatives.

Pharmacological Potential (Hypothetical)

- Antimicrobial Activity : Analogous compounds with electron-withdrawing groups (e.g., nitro or carboxylate) show moderate antibacterial effects.

Biological Activity

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride is a compound of growing interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H13ClN2O3

- Molecular Weight : 220.65 g/mol

- CAS Number : 1803607-65-9

The biological activity of this compound is primarily attributed to its structural features, which include:

- Oxazole Ring : The presence of the oxazole ring is known to contribute to various biological activities, including antimicrobial and anti-inflammatory effects.

- Amino Group : The 2-aminopropan-2-yl moiety may enhance solubility and bioavailability, potentially leading to improved pharmacokinetic properties.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : Studies have shown that compounds containing oxazole rings exhibit significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, although specific data on its spectrum of activity remains limited.

- Cytotoxicity : Some research indicates that the compound may exhibit cytotoxic effects on specific cancer cell lines, suggesting potential applications in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antimicrobial | Activity against select pathogens | |

| Cytotoxicity | Effects on cancer cell lines |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting a potential therapeutic application in inflammatory diseases.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited moderate inhibitory effects, indicating its potential as a lead compound for further development in antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride?

- Methodological Answer : The compound can be synthesized via cyclization of β-enamino ketoester precursors with hydroxylamine hydrochloride under controlled conditions. This approach yields oxazole derivatives with moderate to high regioselectivity. Structural confirmation is achieved through spectroscopic (NMR) and crystallographic methods. For example, chiral starting materials can lead to enantiomerically pure products (up to 97–100% ee) .

Q. How is structural elucidation performed for this compound and its regioisomers?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is critical for distinguishing regioisomers. For instance, rotational conformers of the Boc group in related compounds produce distinct splitting patterns in NMR spectra. X-ray crystallography provides definitive proof of regiochemistry, as demonstrated in the analysis of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate .

Q. What safety protocols are recommended for handling hydrochloride salts of amino-oxazole derivatives?

- Methodological Answer : While specific safety data for this compound is limited, general protocols for handling hydrochloride salts include using PPE (gloves, lab coats, goggles), working in a fume hood, and avoiding skin contact. Waste should be segregated and disposed of via certified hazardous waste services, as outlined for structurally similar compounds .

Advanced Research Questions

Q. How can regiochemical ambiguities in oxazole synthesis be resolved experimentally?

- Methodological Answer : Regioselectivity challenges arise from competing cyclization pathways. Researchers employ ¹⁵N-labeled hydroxylamine hydrochloride to track nitrogen incorporation, combined with NOESY NMR and X-ray diffraction. For example, ¹⁵N NMR was pivotal in confirming the position of the azetidinyl group in methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate .

Q. What computational tools are optimal for refining crystal structures of this compound?

- Methodological Answer : The SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) is widely used for small-molecule crystallography. These programs handle high-resolution data and twinning, as seen in studies of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate .

Q. What strategies ensure enantiomeric purity during synthesis?

- Methodological Answer : Chiral pool synthesis using enantiopure heterocyclic carboxylic acids as starting materials preserves stereochemistry. Enantiomeric excess is monitored via chiral HPLC or ¹⁵N NMR, which detects conformational dynamics of protecting groups. For example, Boc-protected derivatives show two sets of NMR signals due to rotational isomerism, requiring careful analysis .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility, critical for in vitro studies. Stability is assessed via accelerated degradation tests (e.g., pH variation, thermal stress) followed by LC-MS analysis. Comparative studies with freebase forms reveal differences in bioavailability and shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.